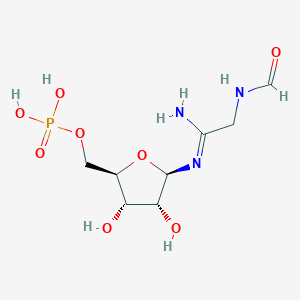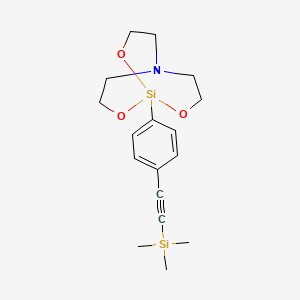
Conodiparine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Conodiparine A is a bioactive alkaloid compound with the molecular formula C44H54N4O7 and a molecular weight of 750.9222 . It is a member of the iboga alkaloid family, which is known for its complex structure and significant pharmacological properties . This compound has been isolated from plants belonging to the genus Tabernaemontana, which are widely distributed in tropical and subtropical regions .
Preparation Methods
The synthesis of Conodiparine A involves intricate synthetic routes due to its complex structure. The synthetic routes typically include multiple steps such as cyclization, oxidation, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry . Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Conodiparine A undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions where leaving groups are present.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Conodiparine A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Research has shown its potential in modulating biological pathways, making it a subject of interest in cellular and molecular biology studies.
Medicine: this compound exhibits various pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of Conodiparine A involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The detailed molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating the precise mechanisms .
Comparison with Similar Compounds
Conodiparine A is unique among iboga alkaloids due to its specific structural features and pharmacological profile. Similar compounds include:
Ibogaine: Known for its psychoactive properties and potential in addiction treatment.
18-Methoxycoronaridine: Investigated for its anti-addictive and anti-leishmanial activities.
Conodutarines A and B: These compounds have similar structural motifs but differ in their linkage patterns and biological activities.
In comparison, this compound stands out due to its distinct stereochemistry and broader range of pharmacological effects .
Properties
CAS No. |
213748-27-7 |
|---|---|
Molecular Formula |
C44H54N4O7 |
Molecular Weight |
750.9 g/mol |
IUPAC Name |
methyl (1S,15R,17S,18S)-7-[(1S,12R,14S,15E,18S)-15-ethylidene-18-(hydroxymethyl)-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-[(1S)-1-hydroxyethyl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C44H54N4O7/c1-7-25-21-47(3)37-17-32-26-10-8-9-11-34(26)45-38(32)31(16-33(25)44(37,22-49)42(52)55-6)30-15-29-27-12-13-48-20-24-14-28(23(2)50)40(48)43(19-24,41(51)54-5)39(27)46-35(29)18-36(30)53-4/h7-11,15,18,23-24,28,31,33,37,40,45-46,49-50H,12-14,16-17,19-22H2,1-6H3/b25-7-/t23-,24+,28+,31+,33-,37-,40-,43+,44-/m0/s1 |
InChI Key |
YCZBPVXCHDXNAB-MBMBMRNXSA-N |
Isomeric SMILES |
C/C=C\1/CN([C@H]2CC3=C([C@H](C[C@@H]1[C@]2(CO)C(=O)OC)C4=C(C=C5C(=C4)C6=C(N5)[C@@]7(C[C@H]8C[C@@H]([C@@H]7N(C8)CC6)[C@H](C)O)C(=O)OC)OC)NC9=CC=CC=C39)C |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(CC1C2(CO)C(=O)OC)C4=C(C=C5C(=C4)C6=C(N5)C7(CC8CC(C7N(C8)CC6)C(C)O)C(=O)OC)OC)NC9=CC=CC=C39)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


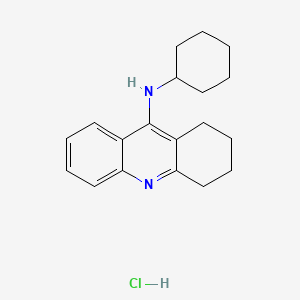
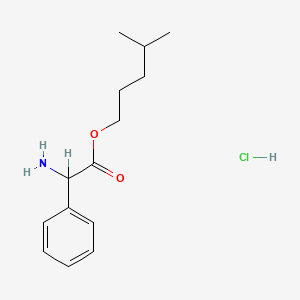
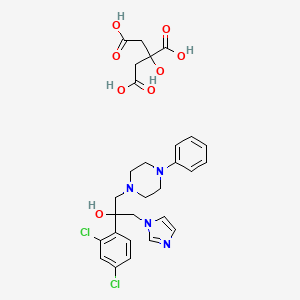
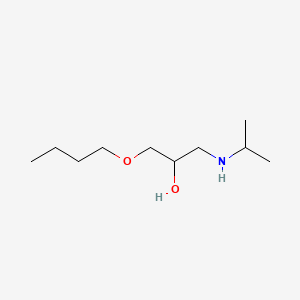

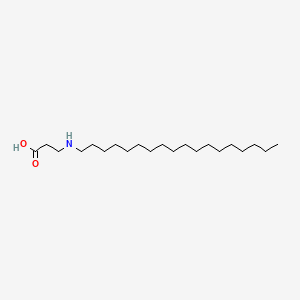
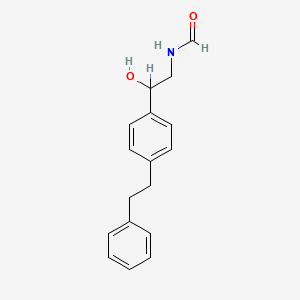
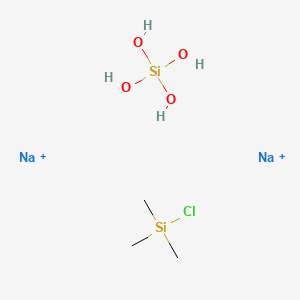
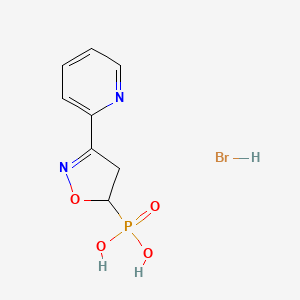

![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)

